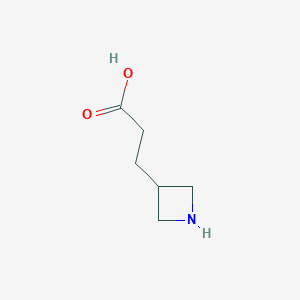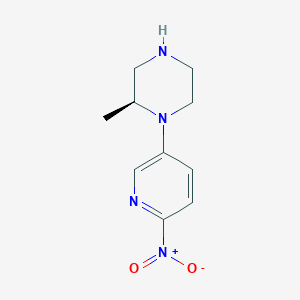
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a nitro group attached to the pyridine ring, which is further connected to a piperazine ring substituted with a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine typically involves a nucleophilic substitution reaction. One common method starts with 5-bromo-2-nitropyridine and piperazine as the initial raw materials. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, with an acid catalyst to facilitate the nucleophilic substitution. The resulting product is then reacted with Boc anhydride in the presence of an organic solvent and water to obtain high-purity 1-(6-nitropyridin-3-yl)piperazine .
Industrial Production Methods
For industrial production, the process involves the catalytic hydrogenation and refining decoloration of the intermediate product to obtain high-purity and light-colored 4-(6-aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester. This method is advantageous due to its simplicity, low environmental impact, high yield, low cost, and good product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation methods.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 4-(6-aminopyridine-3-yl)piperazine.
Substitution: Various substituted derivatives of piperazine can be formed depending on the nucleophile used
Applications De Recherche Scientifique
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity. For instance, in antitubercular applications, the compound interacts with the bacterial cell wall, disrupting its integrity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the methyl group.
1-(6-Nitropyridin-3-yl)piperazine: Similar structure but lacks the methyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex derivative with additional functional groups.
Uniqueness
(S)-2-Methyl-1-(6-nitropyridin-3-yl)piperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C10H14N4O2 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2S)-2-methyl-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H14N4O2/c1-8-6-11-4-5-13(8)9-2-3-10(12-7-9)14(15)16/h2-3,7-8,11H,4-6H2,1H3/t8-/m0/s1 |
Clé InChI |
IOARQPWDRKCMEL-QMMMGPOBSA-N |
SMILES isomérique |
C[C@H]1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1CNCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


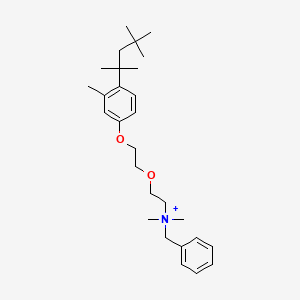
![7-Chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12819515.png)
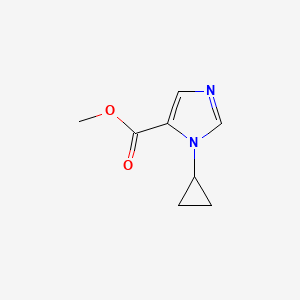
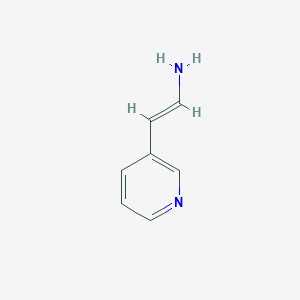
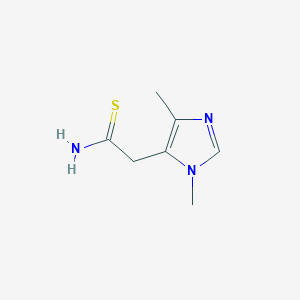
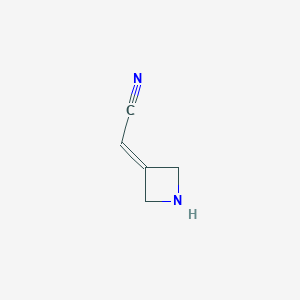

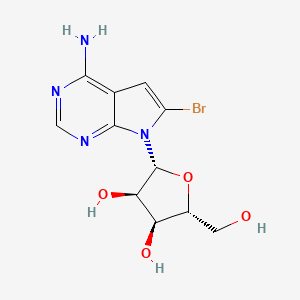

![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)
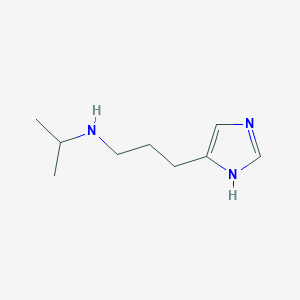

![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12819599.png)
